Methyl3-amino-1-phenylcyclobutane-1-carboxylate
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Overview
Description
Methyl3-amino-1-phenylcyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane derivatives This compound is characterized by a cyclobutane ring substituted with an amino group, a phenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-amino-1-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted cyclobutanone with an amine, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl3-amino-1-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
- Oxidation of the amino group can yield nitroso or nitro derivatives.
- Reduction of the ester group can produce the corresponding alcohol.
- Substitution reactions on the phenyl group can lead to various substituted phenyl derivatives.
Scientific Research Applications
Methyl3-amino-1-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl3-amino-1-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexenone Derivatives: These compounds share a similar cyclobutane ring structure but differ in the substituents attached to the ring.
Phenylcyclobutane Carboxylates: These compounds have a similar ester group but may lack the amino group.
Uniqueness: Methyl3-amino-1-phenylcyclobutane-1-carboxylate is unique due to the presence of both an amino group and a phenyl group on the cyclobutane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 3-amino-1-phenylcyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
The synthesis of methyl 3-amino-1-phenylcyclobutane-1-carboxylate typically involves a multi-step process:
- Cyclization : The reaction of phenylacetonitrile with ethyl diazoacetate under catalytic conditions forms the cyclobutane ring.
- Aminolysis : Introduction of the amino group through aminolysis of the intermediate.
- Esterification : Final esterification yields the methyl ester form of the compound.
This compound possesses a cyclobutane ring, which contributes to its unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Methyl 3-amino-1-phenylcyclobutane-1-carboxylate exhibits biological activity primarily through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing interactions with enzymes or receptors.
- π-π Interactions : The phenyl group allows for π-π stacking interactions, which can modulate the activity of target biomolecules.
Biological Activities
Research indicates that methyl 3-amino-1-phenylcyclobutane-1-carboxylate may exhibit several biological activities:
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent. The exact mechanism involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .
Anti-inflammatory Effects
Preliminary research indicates that methyl 3-amino-1-phenylcyclobutane-1-carboxylate may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in vitro, indicating its potential for treating inflammatory diseases .
Antitumor Potential
Recent studies have explored the compound's role in cancer therapy. It has been investigated for its ability to inhibit tumor cell proliferation in various cancer cell lines, particularly those associated with MYC oncogenes. The compound's structural features allow it to interact effectively with molecular targets involved in tumor growth .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of methyl 3-amino-1-phenylcyclobutane-1-carboxylate against Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its therapeutic potential .
Case Study 2: Anti-inflammatory Mechanism
A controlled in vitro study evaluated the anti-inflammatory effects of this compound on human macrophages. Treatment with methyl 3-amino-1-phenylcyclobutane-1-carboxylate resulted in a marked decrease in IL-6 and TNF-alpha production. These findings suggest that this compound could be further developed as an anti-inflammatory therapeutic agent .
Comparative Analysis
To better understand the unique properties of methyl 3-amino-1-phenylcyclobutane-1-carboxylate, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Methyl 1-amino-cyclopropanecarboxylate | Cyclopropane | Antitumor activity |
Methyl 3-amino-cyclopentane-1-carboxylate | Cyclopentane | Antimicrobial properties |
Methyl 3-amino-1-phenyltetrahydrofuran | Tetrahydrofuran | Anti-inflammatory effects |
Methyl 3-amino-1-phenylcyclobutane-1-carboxylate is distinguished by its cyclobutane ring, which provides unique steric hindrance and electronic characteristics compared to these analogs.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-amino-1-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
InChI Key |
CFVSIHRDYVWSMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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